3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1404818-20-7
VCID: VC2558186
InChI: InChI=1S/C13H18N2O3/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16/h3-4,7,11H,5-6,8,14H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

CAS No.: 1404818-20-7

Cat. No.: VC2558186

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one - 1404818-20-7

Specification

CAS No. 1404818-20-7
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name 3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C13H18N2O3/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16/h3-4,7,11H,5-6,8,14H2,1-2H3
Standard InChI Key YVVWEULDWBKIBD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC
Canonical SMILES COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC

Introduction

Chemical Structure and Properties

3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one belongs to the pyrrolidinone class of compounds, characterized by a five-membered ring containing a nitrogen atom and a carbonyl group. This molecular architecture provides a versatile scaffold for drug development with specific three-dimensional characteristics that influence its biological interactions.

Molecular Characteristics

The compound features three main structural components that define its chemical identity: a pyrrolidin-2-one core (also known as γ-lactam), an amino group at the 3-position, and a 2,4-dimethoxybenzyl moiety attached to the nitrogen of the pyrrolidinone ring. This arrangement creates a stereogenic center at the 3-position, giving rise to stereoisomers with potentially different biological activities .

Physical and Chemical Properties

The comprehensive physicochemical profile of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one is essential for understanding its behavior in biological systems and pharmaceutical applications. Table 1 summarizes the key properties of this compound.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
IUPAC Name(3S)-3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one (for S-isomer)
Standard InChIInChI=1S/C13H18N2O3/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16/h3-4,7,11H,5-6,8,14H2,1-2H3/t11-/m0/s1
InChIKeyYVVWEULDWBKIBD-NSHDSACASA-N
Canonical SMILESCOC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC

Table 1: Physicochemical properties of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

The compound is also commonly encountered as its hydrochloride salt, which has the molecular formula C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol. The salt form typically offers advantages in terms of stability, solubility, and formulation for pharmaceutical applications.

Stereochemistry and Isomeric Forms

The stereochemistry of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one plays a crucial role in determining its biological activity and potential therapeutic applications.

Stereogenic Centers

The carbon atom at position 3 of the pyrrolidinone ring constitutes a stereogenic center, giving rise to two enantiomers: the (R)- and (S)-forms. The (S)-isomer, specifically (3S)-3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, has been more extensively documented in chemical databases and research literature . The stereochemistry at this position significantly influences the spatial orientation of the amino group, which can affect the compound's interaction with biological targets.

Significance of Stereochemistry in Biological Activity

The stereochemistry of compounds containing pyrrolidine rings has been recognized as a critical determinant of their biological activity profiles. Different stereoisomers can exhibit varying affinities and selectivities for biological targets, leading to distinct pharmacological effects . This phenomenon is particularly relevant for 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, where the spatial orientation of the amino group relative to the pyrrolidinone ring and the 2,4-dimethoxybenzyl substituent may influence its binding to proteins and enzymes.

Synthetic Approaches

The synthesis of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one involves sophisticated chemical methodologies designed to construct the pyrrolidinone core and introduce the requisite functional groups with appropriate stereochemical control.

Purification and Characterization

Following synthesis, purification of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one typically employs standard techniques such as recrystallization for the hydrochloride salt or chromatographic methods for the free base. Characterization of the final product involves various analytical techniques including NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure, purity, and stereochemical integrity.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one and its biological activities provides valuable insights for drug design and optimization.

Key Structural Determinants

Several structural elements of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one may influence its biological activity:

  • The Pyrrolidinone Ring: Provides a rigid scaffold that can influence the spatial orientation of other functional groups and interact with hydrophobic pockets in biological targets.

  • The Amino Group: Capable of forming hydrogen bonds and salt bridges with complementary groups in proteins and enzymes.

  • The 2,4-Dimethoxybenzyl Substituent: The aromatic ring can engage in π-stacking interactions, while the methoxy groups can participate in hydrogen bonding and influence the electronic properties of the molecule.

  • Stereochemistry at C-3: Determines the three-dimensional arrangement of functional groups, significantly affecting receptor binding and biological activity.

Comparative Analysis with Related Compounds

Comparing 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one with structurally related compounds can illuminate structure-activity relationships. Table 2 presents a comparison with selected pyrrolidine derivatives mentioned in the research literature.

CompoundKey Structural FeaturesBiological Activity
3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-onePyrrolidinone ring, amino group at C-3, 2,4-dimethoxybenzyl substituentPotential medicinal chemistry applications
A-87380 ((3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid)Pyrrolidine ring, amino group at C-4, carboxylic acid at C-3, Boc-protected nitrogenNeuraminidase inhibitor (IC₅₀ = 50 μM)
Pyrrolidine-containing RORγt inverse agonistscis-3,4-diphenylpyrrolidine scaffoldActivity against retinoic acid-related orphan receptor γ

Table 2: Comparison of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one with related pyrrolidine derivatives

Applications in Drug Discovery

The versatile structure of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one positions it as a valuable scaffold in contemporary drug discovery efforts.

Fragment-Based Drug Design

The pyrrolidinone core of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one represents a promising fragment for fragment-based drug design approaches. Its relatively small size, well-defined three-dimensional structure, and presence of hydrogen bond donors and acceptors make it suitable for elaboration into larger molecules with enhanced potency and selectivity.

Building Block for Medicinal Chemistry

The compound can serve as a versatile building block for medicinal chemistry campaigns, particularly through:

  • Functionalization of the amino group through acylation, alkylation, or formation of carbamates and ureas

  • Modification of the pyrrolidinone ring through reduction, substitution, or ring expansion

  • Alteration of the 2,4-dimethoxybenzyl moiety to optimize pharmacokinetic properties or target interactions

Probe Compound for Target Validation

The unique structural features of 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one make it potentially valuable as a probe compound for investigating biological mechanisms and validating therapeutic targets. Its ability to potentially interact with diverse biological targets could provide insights into fundamental biological processes and disease mechanisms.

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